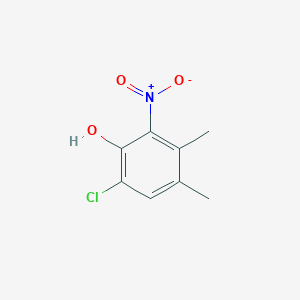
Bromuro de 5-fluoro-2-(trifluorometil)bencilo
Descripción general
Descripción
5-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a benzyl bromide derivative where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: Used in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that benzyl bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Mode of Action
5-Fluoro-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, can participate in reactions at the benzylic position. These reactions include free radical bromination, where a hydrogen atom at the benzylic position is replaced by a bromine atom . Nucleophilic substitution reactions can also occur, where a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom .
Result of Action
It’s known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl bromide. For instance, the compound is known to be a lachrymator, a substance that stimulates the flow of tears, which could potentially affect its action in an environment where the eyes are exposed . Additionally, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemical species .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in nucleophilic substitution reactions. The compound’s bromine atom can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its fluorine atoms contribute to its stability and reactivity, allowing it to participate in various biochemical processes .
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular functions. Moreover, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom is particularly reactive, allowing it to bind with nucleophilic sites on enzymes and proteins. This binding can result in changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s impact becomes significant beyond a certain dosage, emphasizing the need for careful dosage management in experimental studies .
Metabolic Pathways
5-Fluoro-2-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s fluorine atoms play a crucial role in its metabolic stability, affecting the rate of its conversion and the nature of its metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl bromide within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(trifluoromethyl)benzyl bromide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-Fluoro-2-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(trifluoromethyl)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzyl bromide
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness
5-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring. These substituents significantly influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis. The combination of these groups enhances the compound’s electrophilicity and stability, distinguishing it from other benzyl bromide derivatives .
Propiedades
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWBTRGSDOAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372158 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-48-9 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239135-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)
![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)











